molecular formula C14H11BrN2O B13681752 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine

2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13681752
M. Wt: 303.15 g/mol
InChI Key: DHQMFUUPZBZXAH-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromophenyl and methoxy groups in its structure makes it a valuable scaffold for the development of new pharmaceuticals and other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable bromophenyl ketone, followed by cyclization in the presence of a base. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
  • 7-Methoxyimidazo[1,2-a]pyridine

Uniqueness

2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both bromophenyl and methoxy groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and ability to interact with biological targets, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

2-(3-bromophenyl)-7-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-12-5-6-17-9-13(16-14(17)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3

InChI Key

DHQMFUUPZBZXAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br

Origin of Product

United States

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